C18 Alkyl Chain Confers Gram-Selective Contact-Killing: Potency Profile Compared to C16 Silane-Quat Analog
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DTSACl, C18) grafted onto cellulose nanocrystals inhibited Staphylococcus aureus growth by 99% at 125 μg/mL but showed no activity against Pseudomonas aeruginosa at the same concentration [1]. In a separate study, the C16 analog dimethylhexadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (SQ3) demonstrated broad-spectrum activity with MIC < 16 μg/mL against both E. coli and S. aureus, and 32 μg/mL against C. albicans [2]. The C18 compound is therefore approximately 8-fold less potent against S. aureus on a concentration basis and lacks gram-negative activity at the tested dose, whereas the C16 compound provides broad-spectrum coverage at sub-16 μg/mL levels.
| Evidence Dimension | Antibacterial inhibition at specified concentration |
|---|---|
| Target Compound Data | DTSACl (C18): 99% inhibition of S. aureus at 125 μg/mL; no effect on P. aeruginosa at 125 μg/mL |
| Comparator Or Baseline | SQ3 (C16 silane-quat): MIC < 16 μg/mL against E. coli and S. aureus; 32 μg/mL against C. albicans |
| Quantified Difference | C18 requires ~8× higher concentration for S. aureus inhibition vs. C16 MIC; C18 inactive against P. aeruginosa at 125 μg/mL |
| Conditions | In vitro antibacterial assay; DTSACl grafted onto cellulose nanocrystals tested via colony counting; SQ3 tested via broth microdilution MIC assay |
Why This Matters
The gram-positive selectivity of the C18 compound is advantageous for applications targeting staphylococcal contamination (e.g., wound dressings, medical textiles) where preservation of commensal gram-negative flora is desired, while the C16 analog is the superior choice for broad-spectrum disinfection requiring lower active concentrations.
- [1] Madani M, Cruz CD, Gounani Z, Baniasadi H, Tammela P, Laaksonen T, Niskanen J, Seppälä J. Functionalized cellulose nanocrystals reinforced PLA-gelatin electrospun fibers for potential antibacterial wound dressing and coating applications. International Journal of Biological Macromolecules. 2025;287:138389. View Source
- [2] Kuruca T, Akarsu E. Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. Bioorganic Chemistry. 2024;151:107614. View Source
